molecular formula C16H15N2NaO6P B1673576 Fosphenytoin sodium CAS No. 92134-98-0

Fosphenytoin sodium

Número de catálogo: B1673576
Número CAS: 92134-98-0
Peso molecular: 385.26 g/mol
Clave InChI: GDNOSLQPJOZQKH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Análisis De Reacciones Químicas

Hydrolysis and Degradation Pathways

Upon administration, fosphenytoin undergoes hydrolysis to yield phenytoin along with two significant metabolites: phosphate and formaldehyde. The degradation pathways are influenced by pH levels:

  • Acidic Conditions : At lower pH levels, the hydrolysis of the phospho-ester bond occurs more rapidly, leading to an increased formation of phenytoin. This can further decompose into formaldehyde, 5,5-diphenyl-4-imidazolidinone, diphenylglycinamide, and benzophenone.

  • Alkaline Conditions : Conversely, higher pH levels favor the reversible formation of diphenylhydantoic acid and the irreversible formation of diphenylglycine. This indicates that maintaining an optimal pH range (8.3 to 9.4) is crucial for minimizing degradation and ensuring stability .

Stability Studies

  • Sodium Hydroxide Exposure : When exposed to 0.5N sodium hydroxide for six hours, there was an 89% decrease in fosphenytoin concentration along with the formation of several new peaks corresponding to degradation products such as diphenylhydantoic acid .

  • Hydrogen Peroxide Exposure : Similarly, exposure to hydrogen peroxide resulted in a 15% decrease in fosphenytoin concentration after 24 hours, indicating that oxidative conditions can also promote degradation .

Pharmacokinetics and Metabolism

The pharmacokinetics of fosphenytoin involve its rapid conversion to phenytoin post-administration:

  • Conversion Half-Life : The half-life for the conversion of fosphenytoin to phenytoin is approximately 15 minutes.

  • Metabolic Pathways : Fosphenytoin is metabolized by phosphatases primarily into phenytoin, phosphate, and formaldehyde. The formaldehyde is subsequently converted into formate through a folate-dependent mechanism .

Table of Chemical Reactions

Reaction TypeReaction ProductsConditions/Notes
HydrolysisPhenytoin + Phosphate + FormaldehydeRapid at low pH; slower at neutral to high pH
Acidic DegradationFormaldehyde, DiphenylglycinamideIncreased rate at pH < 8
Alkaline DegradationDiphenylhydantoic Acid + DiphenylglycineIncreased rate at pH > 9
Oxidative DegradationDiphenylhydantoic Acid + PhenytoinNotable decrease with hydrogen peroxide exposure

Aplicaciones Científicas De Investigación

Indications for Use

Fosphenytoin sodium is indicated for various clinical scenarios:

  • Generalized Tonic-Clonic Status Epilepticus : It is primarily used for the rapid control of generalized tonic-clonic seizures and status epilepticus, providing an effective alternative to phenytoin in emergency situations .
  • Short-term Seizure Management : Fosphenytoin can be administered parenterally for short-term management of focal onset seizures or generalized onset seizures when oral administration is not feasible .
  • Neurosurgery : It is frequently employed as a prophylactic treatment to prevent seizures during neurosurgical procedures, where the risk of seizure activity is heightened .
  • Off-label Uses : Fosphenytoin has been used off-label for preventing early post-traumatic seizures in patients with traumatic brain injury .

Pharmacokinetics and Administration

This compound exhibits distinct pharmacokinetic advantages over phenytoin:

  • Rapid Absorption : Following intravenous (IV) or intramuscular (IM) administration, fosphenytoin is quickly converted to phenytoin, with a conversion half-life of approximately 8 to 15 minutes .
  • Bioavailability : A study demonstrated that orally administered this compound had a significantly higher bioavailability compared to oral phenytoin, with faster absorption rates and higher peak serum concentrations .
  • Reduced Local Adverse Effects : Compared to intravenous phenytoin, fosphenytoin causes fewer local adverse effects such as pain and irritation at the injection site .

Case Studies and Clinical Research

Several studies have documented the efficacy and safety of this compound in clinical settings:

Study Objective Findings
Open-label study on bioavailabilityCompare bioavailability of oral fosphenytoin vs. phenytoinFosphenytoin showed faster absorption and higher serum concentrations than phenytoin .
Pharmacokinetics in pediatric patientsEvaluate dosing regimens for pediatric patientsDosing simulations indicated effective serum levels with adjusted doses based on weight and age .
Efficacy in status epilepticusAssess clinical outcomes in status epilepticus treatmentFosphenytoin effectively controlled seizures with fewer side effects compared to traditional therapies .

Propiedades

Número CAS

92134-98-0

Fórmula molecular

C16H15N2NaO6P

Peso molecular

385.26 g/mol

Nombre IUPAC

disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate

InChI

InChI=1S/C16H15N2O6P.Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;/h1-10H,11H2,(H,17,20)(H2,21,22,23);

Clave InChI

GDNOSLQPJOZQKH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+]

SMILES canónico

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)(O)O)C3=CC=CC=C3.[Na]

Apariencia

Solid powder

Key on ui other cas no.

92134-98-0

Pictogramas

Acute Toxic

Pureza

>98% (or refer to the Certificate of Analysis)

Números CAS relacionados

93390-81-9 (Parent)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3-(hydroxymethyl)phenytoin disodium phosphate
3-(hydroxymethyl)phenytoin phosphate ester
ACC 9653
ACC-9653
Cerebyx
fosphenytoin
fosphenytoin sodium
fosphenytoin, disodium salt
HMPDP
Prodilantin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fosphenytoin sodium
Reactant of Route 2
Reactant of Route 2
Fosphenytoin sodium
Reactant of Route 3
Reactant of Route 3
Fosphenytoin sodium
Reactant of Route 4
Reactant of Route 4
Fosphenytoin sodium
Reactant of Route 5
Reactant of Route 5
Fosphenytoin sodium
Reactant of Route 6
Fosphenytoin sodium

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.